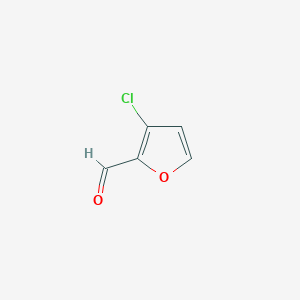

3-Chlorofuran-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKSEDIMASREGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306100 | |

| Record name | 3-Chloro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101724-23-6 | |

| Record name | 3-Chloro-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101724-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorofuran 2 Carbaldehyde

Strategic Approaches to Furan (B31954) Ring Construction with Regioselective Chlorination

The construction of the furan nucleus with a chlorine atom at the 3-position can be approached through various synthetic strategies. One common method involves the cyclization of appropriately substituted precursors. For instance, a metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, has been shown to be effective for the regioselective synthesis of multisubstituted furans. nih.gov This approach offers a high degree of functional group tolerance, which is advantageous for introducing substituents that can later be converted to a chlorine atom or for performing the reaction on a chlorinated precursor.

Another strategy involves the modification of a pre-existing furan ring. Direct chlorination of furan or furan-2-carbaldehyde often leads to a mixture of products due to the high reactivity of the furan ring. Therefore, regioselective chlorination requires the use of specific directing groups or tailored reaction conditions. While not specific to 3-chlorofuran-2-carbaldehyde, related studies on other heterocyclic systems demonstrate the challenges and potential solutions.

Selective Formylation Techniques for Halogenated Furan Derivatives

The introduction of a formyl group at the 2-position of a 3-chlorofuran (B3190982) ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the formylating agent. ijsr.net The reaction of 3-chlorofuran with the Vilsmeier reagent would be expected to yield this compound due to the directing effect of the oxygen atom in the furan ring.

An optimized Vilsmeier protocol has been reported for the quantitative synthesis of furan-2-carbaldehyde-d starting from furan, using deuterated DMF. mdpi.com This highlights the efficiency of the Vilsmeier reaction for formylating the furan ring at the 2-position. Adapting this method to a 3-chlorofuran substrate is a plausible route to the target molecule.

Alternative formylation methods include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Duff reaction, which employs hexamethylenetetramine. wikipedia.org However, the Vilsmeier-Haack reaction generally offers milder conditions and greater functional group tolerance for many heterocyclic systems.

Table 1: Comparison of Formylation Techniques

| Method | Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich heterocycles | Mild conditions, good regioselectivity |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene (B151609), alkylbenzenes | High pressure, strong acid |

| Duff Reaction | Hexamethylenetetramine | Phenols | Ortho-selective formylation |

Multi-Step Synthesis from Readily Available Precursors

A multi-step synthesis approach allows for the construction of complex molecules from simple, commercially available starting materials. vapourtec.comlibretexts.org A potential multi-step pathway to this compound could begin with the synthesis of a substituted furan precursor, followed by sequential chlorination and formylation. The order of these steps is crucial for achieving the desired regioselectivity.

For instance, one could envision a synthesis starting from a readily available furan derivative that is first chlorinated at the 3-position. Subsequent formylation at the 2-position would then yield the final product. The choice of protecting groups and the specific reaction conditions at each step would need to be carefully optimized to maximize the yield and purity of the desired product.

Multi-step syntheses often involve a series of reactions such as substitutions, additions, eliminations, and oxidations/reductions. chemicalforums.com The development of a successful multi-step route requires careful planning and consideration of the compatibility of functional groups in the intermediate compounds.

Catalytic and Green Chemistry Innovations in Synthesis

Recent advances in catalysis and green chemistry offer more sustainable and efficient routes for the synthesis of complex organic molecules.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.uarsc.org While direct synthesis of this compound via a single cross-coupling step is unlikely, these methods can be instrumental in building the substituted furan core or in introducing the required functional groups in a multi-step sequence. For example, a palladium-catalyzed coupling reaction could be used to introduce a precursor to the formyl group onto a chlorinated furan ring. nih.gov Similarly, rhodium-catalyzed C-H activation has been used to synthesize 3-arylbenzofuran-2-ylphosphines, demonstrating the potential for regioselective functionalization of furan-like systems. nih.gov

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. researchgate.netnih.gov These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components. nih.govresearchgate.net DESs have been shown to be effective media and even catalysts for various organic reactions, including the Paal-Knorr synthesis of furans and pyrroles. researchgate.netbohrium.comx-mol.com The use of a DES could offer several advantages in the synthesis of this compound, such as enhanced reaction rates, improved yields, and easier product isolation. Moreover, the low toxicity, biodegradability, and recyclability of many DESs align with the principles of green chemistry. nih.govbohrium.com For example, a choline chloride/urea DES has been shown to be an effective solvent and catalyst for Paal-Knorr reactions under mild conditions. bohrium.comx-mol.com

Table 2: Examples of Green Chemistry Approaches in Heterocyclic Synthesis

| Approach | Key Principle | Potential Application in this compound Synthesis |

|---|---|---|

| Metal-Catalysis | High efficiency and selectivity | Regioselective introduction of substituents on the furan ring. |

| Deep Eutectic Solvents | Use of sustainable and recyclable solvents | Furan ring formation or subsequent functionalization reactions. |

Optimization of Synthetic Yields and Process Efficiency

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of any synthetic process. scielo.br This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reactants. For the synthesis of this compound, each step in the proposed synthetic routes would require careful optimization.

Elucidating the Reactivity and Reaction Mechanisms of 3 Chlorofuran 2 Carbaldehyde

Exploration of Electrophilic and Nucleophilic Pathways on the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system, making it generally more susceptible to electrophilic attack than benzene (B151609). pearson.compharmaguideline.com However, the reactivity of the furan nucleus in 3-Chlorofuran-2-carbaldehyde is significantly modulated by the electronic effects of its substituents. Both the chlorine atom and the carbaldehyde group are electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution compared to unsubstituted furan.

Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 (or C5) position, as the carbocation intermediate formed is better stabilized by resonance, involving the lone pair of the oxygen atom. quora.compearson.com In the case of this compound, the C2 position is already substituted. The directing effects of the existing substituents would therefore guide incoming electrophiles. The carbaldehyde group is a meta-director in benzene chemistry, which would direct an incoming electrophile to the C4 position. The chlorine atom, while deactivating, is typically an ortho-, para-director. This would direct electrophiles to the C2 and C4 positions. Given that C2 is occupied, both groups favor substitution at the C4 position. The C5 position is also a potential site for electrophilic attack. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the furan ring is generally disfavored unless activated by strong electron-withdrawing groups. The presence of both a chloro and a formyl group on the furan ring could potentially make it susceptible to nucleophilic attack, particularly at the C3 position, leading to the displacement of the chloride ion.

Detailed Studies of Carbaldehyde Functional Group Transformations

The carbaldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This can be followed by elimination of water in what are known as condensation reactions.

A prominent example of a condensation reaction is the Knoevenagel condensation , which involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.compurechemistry.org this compound can react with compounds like malonic esters or malononitrile (B47326) to form α,β-unsaturated products, which are valuable synthetic intermediates. banglajol.infomdpi.com

Another important transformation is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. This reaction is highly versatile for the synthesis of specifically substituted alkenes from this compound.

Below is a table illustrating typical Knoevenagel condensation reactions with various aldehydes, demonstrating the types of products that can be expected from this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | 2-Benzylidenemalononitrile | ~90 |

| Furfural | Ethyl Cyanoacetate | Urea (Microwave) | Ethyl 2-cyano-3-(furan-2-yl)acrylate | 85-95 |

| 4-Chlorobenzaldehyde | Thiobarbituric acid | Piperidine | 5-(4-Chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | ~90 |

This table presents illustrative examples of Knoevenagel condensation reactions to demonstrate the general transformation.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-chloro-furan-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). organic-chemistry.orglibretexts.org The choice of oxidant is crucial to avoid unwanted reactions with the furan ring.

Conversely, the aldehyde can be reduced to a primary alcohol, (3-chlorofuran-2-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pharmaguideline.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it does not typically reduce other functional groups that might be present in more complex derivatives. rsc.org

The following table summarizes common oxidation and reduction reactions of aldehydes.

| Starting Material | Reagent | Product | Reaction Type |

| Aldehyde (R-CHO) | KMnO₄ or CrO₃ | Carboxylic Acid (R-COOH) | Oxidation |

| Aldehyde (R-CHO) | Ag₂O, NH₄OH (Tollens' reagent) | Carboxylate (R-COO⁻) | Oxidation |

| Aldehyde (R-CHO) | NaBH₄, then H₃O⁺ | Primary Alcohol (R-CH₂OH) | Reduction |

| Aldehyde (R-CHO) | LiAlH₄, then H₃O⁺ | Primary Alcohol (R-CH₂OH) | Reduction |

This table provides a general overview of aldehyde oxidation and reduction.

The Cannizzaro reaction is a base-induced disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to produce a primary alcohol and a carboxylic acid. pearson.compharmaguideline.com Since this compound does not have any α-hydrogens, it is a potential substrate for this reaction.

In the presence of a strong base, such as concentrated sodium hydroxide (B78521), one molecule of this compound would be reduced to (3-chlorofuran-2-yl)methanol, while a second molecule would be oxidized to 3-chloro-furan-2-carboxylic acid. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, followed by a hydride transfer to a second aldehyde molecule.

A variation of this is the crossed Cannizzaro reaction , where an expensive aldehyde is reacted with an inexpensive one, typically formaldehyde, which is preferentially oxidized, leading to a higher yield of the alcohol derived from the more valuable aldehyde.

Influence of the Chlorine Substituent on Aromaticity and Reactivity

The presence of the chlorine substituent at the C3 position has a significant impact on the electronic properties and reactivity of the furan ring. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted furan.

The interplay of these effects influences the aromaticity of the furan ring. The strong electron-withdrawing nature of both the chlorine and the carbaldehyde group likely diminishes the aromatic character of the furan nucleus in this compound, making it potentially more susceptible to addition reactions under certain conditions.

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity refers to the preference for reaction at one position over another. In the case of electrophilic substitution on the this compound ring, as discussed in section 3.1, the C4 position is the most likely site of attack due to the directing effects of both the chloro and formyl groups.

In reactions involving the carbaldehyde group, such as nucleophilic addition, a new stereocenter can be created if the nucleophile is not a simple hydride. The carbonyl group is planar, allowing the nucleophile to attack from either face. Without a chiral influence (from a chiral catalyst, reagent, or auxiliary), the addition of a nucleophile to the prochiral carbonyl carbon will typically result in a racemic mixture of the two possible enantiomers.

Achieving stereochemical control in such reactions would require the use of chiral reagents or catalysts. For example, asymmetric reductions of the aldehyde to the corresponding alcohol can be achieved with high enantioselectivity using chiral reducing agents. Similarly, stereocontrol in aldol (B89426) or other C-C bond-forming reactions at the carbonyl carbon can be accomplished through the use of chiral auxiliaries or catalysts, which create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Accessing Novel Furan-Fused Heterocyclic Systems

The inherent reactivity of 3-Chlorofuran-2-carbaldehyde provides a gateway to the synthesis of novel furan-fused heterocyclic systems. The presence of both an aldehyde group and a chlorine atom on adjacent positions of the furan (B31954) ring allows for sequential or tandem reactions to construct new rings fused to the furan core.

One potential strategy involves the reaction of the aldehyde with a binucleophilic reagent, followed by an intramolecular cyclization via displacement of the chlorine atom. For instance, reaction with a compound containing both a primary amine and a thiol group could initially form an imine, which could then undergo an intramolecular nucleophilic aromatic substitution to yield a furo[2,3-b]thiazepine derivative. While specific examples with this compound are not extensively documented, this approach is a well-established method for the synthesis of fused heterocycles from ortho-functionalized aldehydes.

Construction of Imines, Oximes, and Related Schiff Base Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines, hydroxylamines, and other amine derivatives to form a variety of imines, oximes, and Schiff bases. These reactions are typically straightforward and proceed under mild conditions, often with acid or base catalysis.

Imines and Schiff Bases: The reaction with primary amines leads to the formation of Schiff bases (imines). This transformation is a reversible, acid-catalyzed reaction where the carbonyl group of the aldehyde is replaced by an imine or azomethine group. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. These Schiff base derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic elaborations, including reduction to secondary amines or participation in cycloaddition reactions.

Oximes: Condensation with hydroxylamine (B1172632) yields the corresponding oxime. Oximes are crystalline compounds that are useful for the characterization and purification of aldehydes. researchgate.net Furthermore, oximes themselves are valuable synthetic intermediates, for instance, they can be dehydrated to nitriles or undergo the Beckmann rearrangement to form amides. masterorganicchemistry.com The formation of oximes from aldehydes is a well-established transformation in organic chemistry. wikipedia.orgbyjus.comscribd.com

The following table summarizes the types of derivatives formed from the condensation of this compound with various amine derivatives.

| Reactant | Derivative Type | General Structure |

| Primary Amine (R-NH₂) | Imine / Schiff Base | 3-Cl-Furan-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | 3-Cl-Furan-CH=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | 3-Cl-Furan-CH=N-NH₂ |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone | 3-Cl-Furan-CH=N-NH-R |

Carbon-Carbon Bond Forming Reactions

The aldehyde group in this compound is a key functional handle for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the introduction of new functionalities.

Aldol (B89426) and Related Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. libretexts.orgsigmaaldrich.commasterorganicchemistry.com this compound, lacking α-hydrogens, can act as the electrophilic partner in crossed Aldol reactions with ketones or other aldehydes that can form an enolate.

For example, in a base-catalyzed reaction, a ketone such as acetone (B3395972) can be deprotonated to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone can then be dehydrated, often under the reaction conditions or with subsequent acid/base treatment, to yield an α,β-unsaturated ketone. This reaction, specifically the condensation of an aromatic aldehyde with a ketone, is often referred to as a Claisen-Schmidt condensation. libretexts.org

A hypothetical Claisen-Schmidt condensation reaction is shown below:

| Reactants | Base | Product (after dehydration) |

| This compound + Acetone | NaOH or KOH | 4-(3-Chlorofuran-2-yl)but-3-en-2-one |

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The chlorine atom on the furan ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds between sp²-hybridized centers.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org this compound could potentially be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 3-position of the furan ring. The aldehyde group is generally tolerant of the reaction conditions.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction offers a complementary approach to the Suzuki coupling and is known for its tolerance of a wide range of functional groups. nrochemistry.com

The table below illustrates the potential products from these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | 3-Aryl-furan-2-carbaldehyde |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | 3-Substituted-furan-2-carbaldehyde |

Wittig and Related Olefination Reactions

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.orgudel.edu It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com this compound can be readily converted into a variety of alkenes using this methodology. The reaction is known for its high degree of regioselectivity, with the double bond forming specifically at the location of the original carbonyl group.

The nature of the phosphorus ylide influences the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes. organic-chemistry.org

An example of a Wittig reaction is outlined below:

| Reactants | Ylide Type | Expected Major Product |

| This compound + Ph₃P=CHCO₂Et | Stabilized | (E)-Ethyl 3-(3-chlorofuran-2-yl)acrylate |

| This compound + Ph₃P=CHCH₃ | Non-stabilized | 2-(Prop-1-en-1-yl)-3-chlorofuran (mixture of E/Z) |

Synthesis of Intermediates for Advanced Organic Scaffolds (e.g., pharmaceutical, agrochemical)

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules that may serve as intermediates for the development of pharmaceuticals and agrochemicals. The furan nucleus is a common motif in many biologically active compounds, and the ability to functionalize it at both the 2- and 3-positions provides a powerful tool for medicinal and agricultural chemists.

Pharmaceutical Intermediates: Heterocyclic compounds are fundamental to the structure of many drugs. organic-chemistry.org The derivatization of this compound can lead to a wide range of substituted furans and furan-fused systems. For example, the Suzuki coupling product, 3-aryl-furan-2-carbaldehyde, could be a precursor for compounds with potential anti-inflammatory or anti-cancer properties, as the biaryl motif is prevalent in many therapeutic agents.

Agrochemical Intermediates: Many modern fungicides, herbicides, and insecticides contain heterocyclic scaffolds. The oxime derivatives of furan-2-carbaldehydes, for instance, have been investigated for their potential as fungicides and herbicides. researchgate.net The ability to introduce various substituents onto the furan ring through the reactions described above allows for the fine-tuning of the biological activity and physical properties of potential agrochemical candidates.

Utilization in Material Science Precursor Synthesis

While this compound is a versatile reagent in the synthesis of complex heterocyclic compounds for pharmaceuticals, its direct application as a primary precursor in material science is not extensively documented in dedicated studies. However, the broader class of furan derivatives, particularly furan-2-carbaldehyde (furfural) and its analogues, are recognized as important bio-based platform chemicals for the creation of polymers and resins. mdpi.comnih.gov The principles derived from these related compounds suggest potential, albeit currently theoretical, pathways for the utilization of this compound in materials synthesis.

The reactivity of this compound is centered on two primary functional groups: the aldehyde and the chloro-substituted furan ring. The aldehyde group can undergo condensation reactions, similar to furfural, which is a cornerstone in the production of furan-based resins, often through reaction with phenols, acetone, or urea. nih.gov Such reactions could theoretically be applied to this compound to form oligomers or cross-linked thermosetting polymers. The presence of the chlorine atom at the 3-position could influence the reactivity of the furan ring and the properties of the resulting material, potentially enhancing thermal stability or flame retardancy.

Furthermore, furan derivatives are employed in the synthesis of monomers for advanced polymers. For instance, furfurylamine, which can be derived from furfural, is used to create benzoxazine (B1645224) monomers for high-performance thermosets. mdpi.com Conceptually, this compound could be converted into a corresponding amine or other functionalized monomer, which could then be incorporated into polymer backbones like polyamides, polyimides, or polyesters. The chlorine substituent would offer a site for further post-polymerization modification, allowing for the tuning of material properties such as solubility, reactivity, or affinity for other substances.

Despite these potential applications, research focusing specifically on the polymerization of this compound or its use as a monomer is not prominent in the current scientific literature. The compound's utility remains primarily within the domain of fine chemical and pharmaceutical synthesis. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., HOMO/LUMO, charge distribution)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 3-Chlorofuran-2-carbaldehyde, these calculations would reveal the distribution of electrons within the molecule and provide insights into its stability and reactivity.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Furthermore, quantum chemical calculations can determine the charge distribution across the this compound molecule. This would highlight the electronegative and electropositive regions. It is expected that the oxygen atom of the carbonyl group and the chlorine atom would carry partial negative charges due to their high electronegativity, while the adjacent carbon atoms would bear partial positive charges. This charge distribution is critical in predicting how the molecule will interact with other reagents.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Density Functional Theory (DFT) Studies of Reactivity Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT studies could be employed to explore various reaction pathways, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan (B31954) ring.

These studies would involve mapping the potential energy surface for a given reaction. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For instance, the reaction of this compound with a nucleophile would likely proceed through a transition state where the nucleophile is forming a new bond with the carbonyl carbon. DFT calculations could elucidate the geometry and energy of this transition state, helping to understand the factors that influence the reaction's feasibility. Similarly, for electrophilic aromatic substitution, DFT could predict the most likely site of attack on the furan ring by calculating the energies of the intermediate carbocations.

Conformational Landscape Analysis and Energy Minima Determination

The presence of a rotatable single bond between the furan ring and the carbaldehyde group in this compound means that it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

For this compound, the two primary planar conformations would be the O-cis and O-trans isomers, where the carbonyl oxygen is oriented towards or away from the chlorine atom, respectively. Computational methods can be used to calculate the relative energies of these conformers and the energy barrier to rotation around the C-C single bond. It is plausible that the O-trans conformer would be slightly more stable due to reduced steric hindrance and electrostatic repulsion between the chlorine and oxygen atoms.

A potential energy scan, where the dihedral angle of the carbaldehyde group is systematically varied and the energy is calculated at each step, would reveal the energy minima corresponding to the stable conformers and the transition states for their interconversion.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and the molecular structure.

For this compound, theoretical calculations could predict its vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectrum).

Vibrational Frequencies: DFT calculations can provide a set of theoretical vibrational modes and their corresponding frequencies. These can be compared to an experimental IR or Raman spectrum to aid in the assignment of the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the aldehyde or the C-Cl stretch.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental NMR data to confirm the chemical structure and assignment of resonances.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic transitions occurring within the molecule.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structure of molecules and their interactions. For this compound, molecular modeling can be used to establish structure-reactivity relationships.

By examining the calculated molecular orbitals and electrostatic potential maps, one can visualize the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. For example, the LUMO is often localized on the carbonyl carbon, visually confirming its electrophilic nature. The electrostatic potential map would show a region of positive potential around the carbonyl carbon, attracting nucleophiles, and regions of negative potential around the oxygen and chlorine atoms.

These models can be used to rationalize known reactivity patterns or to predict the outcome of unknown reactions. By correlating structural features with calculated reactivity indices, a deeper understanding of the chemical behavior of this compound can be achieved.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of 3-Chlorofuran-2-carbaldehyde. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of moderately polar compounds like furan (B31954) derivatives. nih.govpensoft.netpensoft.net

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer to control pH. pensoft.netpensoft.net Detection is frequently carried out using a UV-Vis detector, as the furan ring and the aldehyde group exhibit strong absorbance in the UV region. nih.gov The wavelength of detection is optimized to achieve maximum sensitivity for the analyte.

For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations. The peak area of this compound in a sample is then used to determine its concentration by interpolation from the calibration curve. The purity of a sample is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters and Purity Data for this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | 5.8 min |

| Purity (Area %) | >99.0% |

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis of this compound and analyzing for volatile byproducts. mdpi.comresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, aiding in the identification of unknown impurities. mdpi.comnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The choice of the stationary phase is critical for achieving good resolution of the components of interest. For furan derivatives, a mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, is often effective.

GC can be used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples. The disappearance of starting materials and the appearance of the product, this compound, can be quantitatively tracked.

Table 2: Representative GC Conditions and Reaction Monitoring Data

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Analyte | Retention Time (min) |

| Starting Material | 4.2 |

| This compound | 8.5 |

| Volatile Byproduct | 6.1 |

Spectrophotometric Methods for In-situ Reaction Monitoring

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a non-destructive and continuous way to monitor chemical reactions in real-time (in-situ). researchgate.netspectroscopyonline.comthermofisher.com This is particularly useful for studying the kinetics of the formation of this compound. The principle behind this technique is that the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

To monitor a reaction, a probe is inserted directly into the reaction vessel, which continuously measures the UV-Vis spectrum of the reaction mixture. As the reaction progresses, the concentration of reactants will decrease, and the concentration of products will increase, leading to corresponding changes in the absorbance spectrum. thermofisher.com By monitoring the absorbance at a wavelength where this compound has a strong and unique absorption, its formation can be tracked over time. nih.gov This provides valuable data for understanding reaction kinetics and optimizing reaction conditions.

Table 3: Example of In-situ UV-Vis Reaction Monitoring Data for the Synthesis of this compound

| Reaction Time (minutes) | Absorbance at λmax (275 nm) | Calculated Concentration (M) |

| 0 | 0.050 | 0.000 |

| 10 | 0.250 | 0.025 |

| 20 | 0.430 | 0.048 |

| 30 | 0.580 | 0.066 |

| 60 | 0.750 | 0.088 |

| 90 | 0.820 | 0.096 |

| 120 | 0.830 | 0.098 |

Advanced Techniques for Trace Analysis

In some instances, it is necessary to detect and quantify trace amounts of this compound or related impurities, for example, in environmental samples or in highly pure final products. For these applications, more advanced and sensitive analytical techniques are employed.

One such technique is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This method enhances the selectivity and sensitivity of conventional GC-MS by performing a second stage of mass analysis. This allows for the selective detection of target analytes in complex matrices with very low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

Another powerful approach is Solid Phase Microextraction (SPME) coupled with GC-MS. SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. mdpi.comnih.gov Volatile and semi-volatile analytes, such as this compound, partition onto the fiber, which is then directly desorbed into the GC inlet for analysis. This pre-concentration step significantly improves the detection limits. nih.govresearchgate.net

For non-volatile trace impurities or in situations where derivatization is required, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography (UHPLC)-MS can be utilized. These techniques combine the excellent separation capabilities of modern liquid chromatography with the high sensitivity and specificity of mass spectrometry.

These advanced methods are essential for comprehensive quality control and for meeting stringent regulatory requirements where even minute levels of impurities need to be monitored.

Future Research Directions and Unexplored Reactivity

Development of Catalytic Asymmetric Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For 3-Chlorofuran-2-carbaldehyde, the development of catalytic asymmetric transformations represents a significant and exciting frontier. The aldehyde functionality serves as a key handle for a variety of enantioselective additions, which could lead to the synthesis of valuable chiral building blocks.

Future research in this area will likely focus on several key reaction types:

Asymmetric Aldol (B89426) and Michael Additions: The development of chiral organocatalysts or metal complexes to promote the enantioselective addition of nucleophiles to the carbaldehyde group could yield a range of functionalized chiral alcohols. Similarly, the furan (B31954) ring itself could participate as a nucleophile in asymmetric Michael additions to activated olefins.

Enantioselective Allylation and Propargylation: The introduction of allyl or propargyl groups in a stereocontrolled manner would provide access to versatile intermediates for further elaboration. nih.gov Catalytic systems employing chiral ligands with metals such as iridium or rhodium could be explored for these transformations.

Asymmetric Reductions and Oxidations: The enantioselective reduction of the aldehyde to a chiral alcohol or oxidation to a carboxylic acid derivative would provide access to another class of valuable chiral synthons.

The successful implementation of these strategies will hinge on the careful design of catalysts that can effectively control the stereochemical outcome of the reaction, overcoming the potential challenges posed by the electronic nature of the 3-chlorofuran (B3190982) scaffold.

Exploration of Novel Transformations Under Mild and Sustainable Conditions

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of mild reaction conditions and environmentally benign reagents. nih.govfrontiersin.org For this compound, there is considerable scope for exploring novel transformations that align with these principles.

Key areas for future investigation include:

Photoredox Catalysis: Visible-light-mediated reactions offer a powerful tool for forging new bonds under exceptionally mild conditions. The reactivity of the chloro- and carbaldehyde groups could be harnessed in photoredox-catalyzed cross-coupling reactions or functional group interconversions.

Biocatalysis: The use of enzymes to perform selective transformations offers a highly sustainable approach. rsc.org Oxidoreductases, for instance, could be employed for the selective reduction or oxidation of the aldehyde group.

Water as a Reaction Medium: Exploring the reactivity of this compound in aqueous media would significantly enhance the sustainability of its transformations. semanticscholar.org The development of water-soluble catalysts and reaction conditions will be crucial in this regard.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could provide a green alternative for various transformations of this compound, reducing waste and energy consumption.

By focusing on these sustainable methodologies, the synthetic utility of this compound can be expanded while minimizing its environmental impact.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govacs.org The integration of this compound into continuous manufacturing processes holds significant promise for its production and derivatization.

Future research in this domain will likely concentrate on:

Continuous Synthesis of the Parent Compound: Developing a robust and scalable flow process for the synthesis of this compound itself would be a critical first step. This would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup.

In-line Purification and Analysis: The incorporation of in-line purification techniques, such as solid-phase extraction or membrane separation, and real-time analytical monitoring, would allow for the continuous production of highly pure derivatives.

The adoption of flow chemistry for the synthesis and transformation of this compound would not only enhance efficiency and safety but also facilitate its transition from laboratory-scale research to industrial application.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient and slow | Highly efficient and rapid |

| Mass Transfer | Can be diffusion-limited | Enhanced due to small dimensions |

| Safety | Potential for thermal runaway | Improved safety due to small reaction volumes |

| Process Control | Manual or semi-automated | Fully automated and precise control |

Bio-inspired Synthesis and Chemo-Enzymatic Pathways

Nature often provides elegant and highly efficient synthetic strategies. Bio-inspired synthesis and chemo-enzymatic pathways offer a powerful approach to the construction of complex molecules under mild and environmentally friendly conditions. rsc.org

For this compound, future research could explore:

Biomimetic Cyclizations: Investigating bio-inspired cascade reactions that mimic enzymatic processes could lead to the efficient construction of complex polycyclic structures from simple precursors related to this compound.

Chemo-enzymatic Cascades: Combining the selectivity of enzymatic transformations with the versatility of chemical catalysis can create highly efficient synthetic routes. rsc.orgrsc.org For example, an enzymatic reduction of the aldehyde could be followed by a chemical cross-coupling reaction in a one-pot process.

Engineered Biosynthetic Pathways: The tools of synthetic biology could be used to engineer microorganisms to produce derivatives of this compound through novel biosynthetic pathways.

By drawing inspiration from nature, chemists can develop innovative and sustainable methods for the synthesis and derivatization of this versatile furan compound.

Computational Design of Enhanced Synthetic Strategies

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of catalysts and reaction conditions. researchgate.net

For this compound, computational studies can play a crucial role in:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the factors that govern regioselectivity and stereoselectivity in its transformations.

Designing Novel Catalysts: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for specific transformations of this compound. This includes the in-silico screening of potential ligands for metal catalysts or the design of novel organocatalysts.

Elucidating Reaction Mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of known and novel reactions, helping to optimize reaction conditions and to develop more efficient synthetic routes.

The synergy between computational and experimental chemistry will be instrumental in unlocking the full synthetic potential of this compound and accelerating the discovery of its novel applications.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state analysis, and calculation of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions for chemo-enzymatic pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with potential biological activity of derivatives. |

| Virtual Screening | In-silico screening of catalyst libraries for asymmetric transformations. |

Q & A

Q. Why do catalytic hydrogenation outcomes vary across studies?

- Answer: Catalyst poisoning by aldehyde groups is a common issue. Pre-reduction of the aldehyde to alcohol (via NaBH₄) or using poison-resistant catalysts (e.g., Raney Ni) improves consistency. Document reaction parameters (H₂ pressure, solvent) meticulously .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.